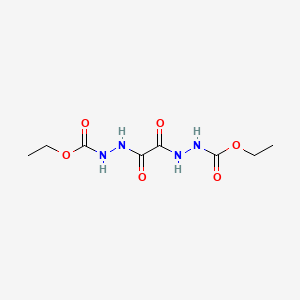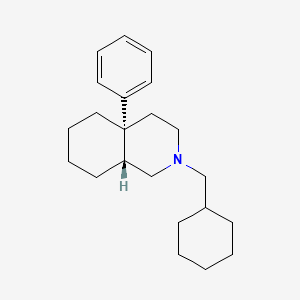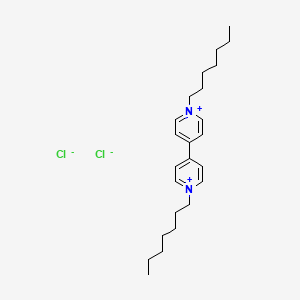
Diethyl 2,2'-(1,2-dioxoethane-1,2-diyl)dihydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,2’-(1,2-dioxoethane-1,2-diyl)dihydrazinecarboxylate is a chemical compound with the molecular formula C8H14N4O6 and a molecular weight of 262.22 g/mol . This compound is known for its unique structure, which includes two diethyl ester groups and a dihydrazinecarboxylate moiety connected through a 1,2-dioxoethane linkage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(1,2-dioxoethane-1,2-diyl)dihydrazinecarboxylate typically involves the reaction of diethyl oxalate with hydrazine derivatives under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are carefully monitored to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,2’-(1,2-dioxoethane-1,2-diyl)dihydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted hydrazinecarboxylates and oxalate derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl 2,2’-(1,2-dioxoethane-1,2-diyl)dihydrazinecarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Diethyl 2,2’-(1,2-dioxoethane-1,2-diyl)dihydrazinecarboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and proteins, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl oxalate
- Hydrazinecarboxylate derivatives
- Oxalate esters
Uniqueness
Diethyl 2,2’-(1,2-dioxoethane-1,2-diyl)dihydrazinecarboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53184-87-5 |
|---|---|
Molekularformel |
C8H14N4O6 |
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
ethyl N-[[2-(2-ethoxycarbonylhydrazinyl)-2-oxoacetyl]amino]carbamate |
InChI |
InChI=1S/C8H14N4O6/c1-3-17-7(15)11-9-5(13)6(14)10-12-8(16)18-4-2/h3-4H2,1-2H3,(H,9,13)(H,10,14)(H,11,15)(H,12,16) |
InChI-Schlüssel |
HDNSYHLQRGCGLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NNC(=O)C(=O)NNC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)








![1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene](/img/structure/B14647068.png)
![{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14647082.png)
![7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647086.png)
![1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl-](/img/structure/B14647099.png)
